molecular formula C22H24O9 B154265 Podophyllinic acid CAS No. 1853-37-8

Podophyllinic acid

Katalognummer: B154265
CAS-Nummer: 1853-37-8
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: XRBSKUSTLXISAB-XVVDYKMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Podophyllinic acid (C₁₅H₁₆O₇) is a hydroxycarboxylic acid derived from podophyllotoxin, a lignan isolated from Podophyllum species (e.g., P. emodi and P. peltatum) . It is formed via alkaline hydration of podophyllotoxin (C₁₅H₁₄O₆), followed by lactonization to yield picropodophyllin, an isomer of podophyllotoxin . Key properties include:

  • Melting Point: 164–168°C .
  • Optical Rotation: [α]D²⁰ = -199.9° (in ethanol), -292.6° (in pyridine) .
  • Role: Serves as a critical intermediate for synthesizing derivatives with therapeutic applications, such as antineoplastic agents .

Eigenschaften

CAS-Nummer

1853-37-8

Molekularformel

C22H24O9

Molekulargewicht

432.4 g/mol

IUPAC-Name

(5R,6R,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid

InChI

InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19-,20-/m0/s1

InChI-Schlüssel

XRBSKUSTLXISAB-XVVDYKMHSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Synonyme

podophyllic acid
podophyllinic acid

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Podophyllotoxin

  • Formula : C₁₅H₁₄O₆ (parent compound) .
  • Source : Primary lignan in Podophyllum resin .
  • Key Differences :
    • Podophyllotoxin is cytotoxic, directly inhibiting microtubule assembly, whereas podophyllinic acid lacks inherent activity and requires derivatization for therapeutic use .
    • Structurally, podophyllotoxin contains a lactone ring absent in this compound .
  • Therapeutic Use : Topical treatment for genital warts (e.g., Condylox®) .

Picropodophyllin (this compound Lactone)

  • Formula : C₁₅H₁₄O₇ .
  • Synthesis : Formed via intramolecular lactonization of this compound .
  • Key Differences :
    • Exhibits isomerism with podophyllotoxin but shows reduced cytotoxicity, making it a research tool for studying tubulin dynamics .

This compound 2-Ethylhydrazide (Mitopodozide)

  • Formula : C₂₄H₃₀N₂O₈ .
  • CAS : 1508-45-8 .
  • Properties :
    • Melting Point: 222–224°C .
    • Optical Rotation: [α]D = -154° (in chloroform) .
  • Synthesis : Derived from this compound hydrazide via reaction with acetaldehyde and hydrogenation .
  • Therapeutic Use : Used in combination regimens (e.g., SPI protocol) for lung cancer due to antimitotic activity .

Podophyllic Aldehyde Derivatives

  • Synthesis : Produced by oxidizing podophyllotoxin to introduce an aldehyde group at C-9 .
  • Key Differences :
    • The aldehyde group enables reactions with amines/hydrazines, yielding derivatives with enhanced antileishmanial activity (e.g., IC₅₀ values < 10 µM against Leishmania infantum) .
    • Unlike this compound, these derivatives retain the core lignan structure of podophyllotoxin .

Podophylloresin

  • Composition: Mixture of podophyllotoxin, this compound, and non-purgative resins .
  • Key Differences :
    • Crude resin extract used as a purgative, whereas purified this compound derivatives are refined for targeted therapies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Formula CAS Melting Point (°C) Optical Rotation ([α]D) Key Application
This compound C₁₅H₁₆O₇ 1853-37-8 164–168 -199.9° (ethanol) Intermediate for drugs
Podophyllotoxin C₁₅H₁₄O₆ 518-28-5 183–184 -132° (chloroform) Antiviral, topical
Mitopodozide C₂₄H₃₀N₂O₈ 1508-45-8 222–224 -154° (chloroform) Lung cancer therapy
Picropodophyllin C₁₅H₁₄O₇ 23180-57-6 228–230 +35° (chloroform) Tubulin research

Research and Discrepancies

  • Formula Conflict : lists podophyllotoxin as C₂₂H₂₂O₈, conflicting with older sources (C₁₅H₁₄O₆). This discrepancy may arise from glycosylation or mislabeling in recent studies .
  • Derivative Optimization : Modifications at C-9 (e.g., aldehydes, hydrazides) enhance specificity and reduce toxicity compared to parent compounds .

Q & A

Q. How do researchers account for clustered data in studies comparing this compound derivatives across multiple cancer models?

  • Use mixed-effects models to handle nested data (e.g., multiple cell lines per derivative). Adjust for intra-class correlation using software like R’s lme4 or SAS’s PROC MIXED. Report intracluster correlation coefficients (ICCs) to quantify data dependency .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound derivatives and other anticancer agents?

  • Apply the Chou-Talalay method to calculate combination indices (CI):
  • CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
  • Validate with isobologram analysis and Bliss independence models .

Q. How should researchers design studies to evaluate the environmental toxicity of this compound derivatives?

  • Follow OECD guidelines for ecotoxicity testing:
  • Acute toxicity : Daphnia magna immobilization assay.
  • Chronic toxicity : Algal growth inhibition tests (OECD 201).
  • Bioaccumulation : LogP measurements and quantitative structure-activity relationship (QSAR) modeling .

Data Interpretation and Reporting

Q. What criteria should be used to prioritize this compound derivatives for preclinical development?

  • Prioritize compounds with:
  • IC50 values < 1 µM in ≥3 cancer cell lines.
  • Selectivity indices (normal vs. cancerous cells) > 10.
  • Favorable ADMET profiles (e.g., CYP450 inhibition < 50%) .

Q. How can researchers address reproducibility challenges in this compound studies, particularly in synthetic protocols?

  • Provide detailed supplementary information, including:
  • Step-by-step reaction conditions (temperature, solvent ratios).
  • Raw spectral data (NMR, IR) in supporting files.
  • Batch-specific variability assessments using ANOVA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Podophyllinic acid
Reactant of Route 2
Podophyllinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.